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L-CYSTINE (3,3-13C2)

Cat. No.: B1580189
M. Wt: 242.28
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Description

Rationale for Carbon-13 Labeling at the 3,3'-Positions of L-Cystine (3,3'-13C2) for Research Applications

The specific placement of carbon-13 labels at the 3,3'-positions of the L-Cystine molecule is a deliberate choice driven by the metabolic fate of this part of the amino acid. When L-cystine is taken up by cells, it is reduced to two molecules of cysteine. This cysteine can then be incorporated into the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a critical antioxidant. nih.govcystinosisresearch.org

During this synthesis, the carbon backbone of the cysteine molecule, including the beta-carbon (C3), is preserved intact. nih.govmdpi.com Therefore, by labeling the 3,3'-carbons of cystine, researchers can directly trace the incorporation of the cysteinyl moiety into newly synthesized glutathione. nih.gov This allows for the precise measurement of glutathione synthesis rates and turnover. An NMR method has been developed to measure the isotopic enrichment of the beta-carbon of the cysteinyl residue of glutathione in cell extracts after feeding them with [3,3'-¹³C₂]cystine. nih.gov

This positional labeling strategy is crucial because it ensures that the isotopic label is not lost in preliminary metabolic reactions, which can happen with labels at other positions, such as the carboxyl carbon (C1). nih.gov The stability of the label at the C3 position provides a clear and unambiguous signal for tracking the specific contribution of exogenous cystine to the intracellular cysteine and subsequent glutathione pools. cystinosisresearch.orgmdpi.com

Overview of L-Cystine (3,3'-13C2) as a Probe for Metabolic and Pathway Elucidation Studies

L-Cystine (3,3'-¹³C₂) serves as a powerful probe for investigating a variety of metabolic processes and pathways. Its primary application lies in the study of glutathione metabolism. nih.govmdpi.com Researchers have used this labeled compound to monitor the dynamics of glutathione biosynthesis, depletion, and recovery in real-time within intact cells using NMR spectroscopy. mdpi.com

In one such study, after introducing L-Cystine (3,3'-¹³C₂) to hepatoma cells, a strong signal from ¹³C-labeled glutathione was detected. mdpi.com This high-intensity signal allowed for the rapid acquisition of spectra, enabling the detailed observation of kinetic changes in glutathione levels as the cells were exposed to a thiol-alkylating agent. mdpi.com The study could directly observe the depletion of labeled glutathione and the formation of a glutathione-bimane conjugate, followed by the resynthesis of glutathione after the agent was cleared. mdpi.com

Furthermore, studies utilizing labeled cystine have been instrumental in understanding cysteine metabolism in various tissues and disease states, such as cancer. nih.gov By tracing the fate of ¹³C from labeled cystine, researchers can determine the relative contribution of cystine uptake versus de novo synthesis to the intracellular cysteine pool. nih.gov Such studies have revealed that while de novo synthesis is active in some normal tissues, many tumors rely heavily on the uptake of external cystine to meet their increased demand for cysteine, which is essential for producing glutathione to combat oxidative stress. nih.gov These findings highlight the differential metabolic wiring of normal and cancerous tissues. nih.gov

Interactive Data Tables

Physicochemical Properties: L-Cystine vs. L-Cystine (3,3'-13C2)

PropertyL-CystineL-Cystine (3,3'-13C2)
Molecular Formula C₆H₁₂N₂O₄S₂C₄¹³C₂H₁₂N₂O₄S₂
Molecular Weight 240.30 g/mol 242.28 g/mol isotope.com
Exact Mass 240.01837 g/mol 242.02503 g/mol invivochem.com
Isotopic Purity Not Applicable99% eurisotop.com
CAS Number 56-89-3 invivochem.com2483736-13-4 invivochem.com

Properties

Molecular Weight

242.28

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Cystine 3,3 13c2 Application

Stable Isotope Labeling Strategies in Experimental Systems

Stable isotope labeling with L-Cystine (3,3-¹³C₂) is a powerful technique to trace the metabolic fate of cystine and its derivatives in biological systems. chromservis.eu This approach is instrumental in metabolic flux analysis, providing insights into the dynamics of metabolic pathways. medchemexpress.commedchemexpress.com

In vitro cell culture models are fundamental in dissecting cellular metabolism. The use of L-Cystine (3,3-¹³C₂) in these systems enables precise tracking of its uptake and incorporation into various metabolic pathways. chromservis.eu

In mammalian cell lines, L-Cystine (3,3-¹³C₂) is employed to study a range of metabolic processes, including glutathione (B108866) synthesis and cancer metabolism. nih.govotsuka.co.jp For instance, studies in hepatoma cells have utilized ¹³C-labeled cystine to monitor glutathione metabolism via nuclear magnetic resonance (NMR) spectroscopy. nih.gov After perfusion with a medium containing L-Cystine (3,3-¹³C₂), a distinct signal from the labeled cystine becomes detectable. nih.gov Over time, the ¹³C label is incorporated into glutathione, allowing for the real-time monitoring of its synthesis and depletion. nih.gov

Research on colorectal cancer (CRC) cells has demonstrated that both cystine and cysteine are taken up by the cells to support their growth, primarily through the synthesis of intracellular glutathione. nih.gov By using L-Cystine (3,3-¹³C₂) and [¹³C₃]-cysteine, researchers can trace the flux of these amino acids into glutathione. nih.gov These studies have revealed that while CRC cells can import both forms, cysteine appears to be more readily accessible. nih.gov

The table below summarizes key research findings using L-Cystine (3,3-¹³C₂) in various mammalian cell lines.

Cell LineExperimental FocusKey FindingsCitation
JM-1 Hepatoma CellsGlutathione MetabolismDemonstrated the feasibility of using NMR to monitor the incorporation of ¹³C from L-Cystine (3,3-¹³C₂) into glutathione and track its metabolic kinetics. nih.gov
Human Mammary Adenocarcinoma MCF-7 CellsGlutathione Synthesis RateDeveloped an NMR method to measure the isotopic enrichment of glutathione in cell extracts after feeding with medium containing L-Cystine (3,3-¹³C₂), enabling the determination of glutathione synthesis rates. nih.gov
Colorectal Cancer Cells (HCT116, DLD1)Cysteine/Cystine Metabolism and TumorigenesisShowed that CRC cells import both cystine and cysteine, with cysteine being more accessible, to support growth through glutathione synthesis. The study highlighted the upregulation of transporters for both amino acids in CRC. nih.gov
Huh6 and Huh7 Hepatocellular Carcinoma CellsSensitivity to System xc⁻ InhibitorsRevealed that the extracellular concentration of L-cystine influences the efficacy of ferroptosis-inducing drugs like sulfasalazine (B1682708) and erastin. biomolther.org

In microbial and protozoan systems, L-Cystine (3,3-¹³C₂) is used to investigate essential metabolic pathways. For example, in the enteric protozoan parasite Entamoeba histolytica, stable-isotope-labeled L-cysteine was used to understand its metabolism, which is crucial for the parasite's growth, survival, and defense against oxidative stress. nih.gov This research identified that L-cysteine is rapidly metabolized into several compounds, including L-cystine. nih.gov

In the bacterium Bacillus subtilis, studies have identified three distinct transport systems involved in the uptake of L-cystine. nih.gov While this specific study did not use the ¹³C labeled form, it lays the groundwork for future metabolic flux analyses using L-Cystine (3,3-¹³C₂) to quantify the contribution of each transporter. nih.gov Similarly, research in Escherichia coli has identified an ABC transporter involved in L-cystine uptake, which is important for defending against oxidative stress. chemsrc.com

In vivo animal models provide a more complex physiological context for metabolic studies. L-Cystine (3,3-¹³C₂) can be administered to animals to trace the whole-body metabolism of this amino acid. invivochem.com For instance, in a mouse model of colorectal cancer, the infusion of [¹³C₃]-L-cysteine demonstrated that tumors exhibit higher uptake of cysteine compared to normal tissues. nih.gov This approach helps in understanding how cancer cells reprogram their metabolism to support rapid growth in a living organism. nih.gov Such studies are crucial for identifying potential therapeutic targets. nih.gov

In Vitro Cell Culture Models

Mammalian Cell Lines (e.g., hepatoma cells, vascular smooth muscle cells, cancer cell lines)

Isotopic Enrichment and Tracer Administration Techniques in Research Setups

The success of stable isotope tracing studies hinges on achieving sufficient isotopic enrichment in the metabolite pools of interest. nih.gov In cell culture experiments, this is typically achieved by replacing the unlabeled L-cystine in the growth medium with L-Cystine (3,3-¹³C₂). nih.govnih.govnih.gov The concentration of the labeled tracer is a critical parameter; for example, studies have compared physiological concentrations (e.g., 83 µM) with standard commercial medium concentrations (e.g., 200 µM) to understand the impact on cellular processes. biomolther.org

For in vivo studies, the tracer can be administered through various routes, including oral gavage or infusion. invivochem.comnih.govmedchemexpress.com For example, in mouse studies, [¹³C₃]-cysteine has been infused to examine its flux in colorectal tumors. nih.gov The choice of administration route depends on the specific research question and the desired metabolic state to be investigated. Following administration, serial samples of plasma or tissues are collected to measure the isotopic enrichment over time. chemie-brunschwig.cheurisotop.com

Preparation of Biological Samples for Isotopic Analysis

Proper sample preparation is crucial for accurate isotopic analysis. For cell culture experiments, cells are typically harvested after a defined period of incubation with the labeled tracer. nih.govnih.gov This is often followed by washing with a phosphate-buffered saline solution to remove any remaining extracellular tracer. nih.gov The cells are then lysed, and metabolites are extracted using methods such as perchloric acid precipitation or methanol-based extraction. nih.govnih.gov

For plasma or tissue samples from in vivo studies, protein precipitation is a common first step. nih.govshoko-sc.co.jp This can be achieved using solvents like acetonitrile (B52724) or methanol. nih.gov The resulting supernatant, containing the metabolites of interest, can then be further processed. nih.govshoko-sc.co.jp In some cases, partial purification of the target metabolite, such as the glutathione-bimane adduct, is performed using techniques like solid-phase extraction to enhance the sensitivity and specificity of the analysis. nih.gov The prepared samples are then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the isotopic enrichment and concentration of the labeled metabolites. nih.govnih.govnih.gov

Advanced Analytical Techniques in L Cystine 3,3 13c2 Research

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone technique for studies involving stable isotope tracers like L-Cystine (3,3-¹³C₂). The two ¹³C atoms increase the molecular weight by approximately two daltons compared to the natural, unlabeled L-Cystine, allowing for clear differentiation and tracking.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification and Flux Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method used to separate and detect L-Cystine (3,3-¹³C₂) and its downstream metabolites from complex biological mixtures. In metabolic flux analysis, cells or organisms are cultured in media containing L-Cystine (3,3-¹³C₂). nih.gov As the cells metabolize the labeled cystine, the ¹³C atoms are incorporated into subsequent products, such as glutathione (B108866) (GSH). nih.govmdpi.com

By tracking the appearance and abundance of these ¹³C-labeled metabolites over time, researchers can map active metabolic pathways and quantify the rate of flux through them. For instance, in studies of colorectal cancer cells, ¹³C₂-cystine was used to trace the uptake and subsequent labeling of intracellular cysteine and glutathione, revealing the dependency of these cells on exogenous cystine for GSH synthesis. nih.gov The LC-MS system separates the compounds, and the mass spectrometer detects the specific mass-to-charge ratios (m/z) of the labeled and unlabeled molecules, allowing for their relative quantification. nih.govoup.com

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope-dilution mass spectrometry (IDMS) is the gold standard for achieving highly accurate and precise absolute quantification of metabolites. ckisotopes.com In this approach, a known quantity of L-Cystine (3,3-¹³C₂) is added to a biological sample as an internal standard prior to sample processing. nih.gov Because the labeled standard is chemically identical to the endogenous (unlabeled) L-Cystine, it experiences the same processing effects, such as extraction inefficiencies or sample loss. ckisotopes.com

During MS analysis, the instrument measures the ratio of the signal intensity from the labeled internal standard (e.g., m/z 243 for [M+H]⁺ of L-Cystine (3,3-¹³C₂)) to that of the natural analyte (m/z 241 for [M+H]⁺ of L-Cystine). nih.gov By comparing this ratio to a calibration curve, the absolute concentration of the endogenous L-Cystine in the original sample can be calculated with exceptional accuracy. This method has been successfully applied to determine the concentrations of cysteine and cystine in human plasma, providing reliable data for assessing oxidative stress. nih.gov

Table 1: Representative LC-MS Parameters for L-Cystine Quantification using IDMS

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Reference
L-CystineL-Cystine (3,3-¹³C₂)241.0152.01.5 nih.gov
L-Cystine (3,3-¹³C₂)N/A243.0154.01.5 nih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for the confident identification and structural confirmation of metabolites. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of L-Cystine (3,3-¹³C₂)) is selected and then fragmented to produce a characteristic pattern of product ions.

When L-Cystine (3,3-¹³C₂) is analyzed, the resulting fragments that retain the ¹³C-labeled carbon atoms will exhibit a corresponding mass shift. For example, a key fragment of unlabeled cystine (m/z 241) is an ion at m/z 152; for L-Cystine (3,3-¹³C₂) (m/z 243), this fragment would be expected to shift to m/z 154 if it contains the labeled carbons. nih.gov This predictable mass shift provides unambiguous confirmation of the metabolite's identity and the location of the label, distinguishing it from other isobaric interferences. nih.govresearchgate.net This technique is routinely used in conjunction with LC-MS to validate the identity of analytes in complex samples like human brain tissue or plasma. oup.comnih.gov

High-Resolution Mass Spectrometry (e.g., Fourier Transform Mass Spectrometry) for Accurate Mass Determination and Isotopic Abundance Ratio Analysis

High-resolution mass spectrometry (HRMS), particularly techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, provides extremely accurate mass measurements (typically with errors <5 ppm). nih.govresearchgate.net This capability is crucial when analyzing stable isotope-labeled compounds. HRMS can resolve the ¹³C₂-isotopologue of cystine from other closely related ions and confirm its elemental composition based on its exact mass. nih.gov

This high accuracy ensures that the observed mass difference is due to the presence of two ¹³C atoms and not other isotopic contributions. nih.govjuniperpublishers.com Furthermore, HRMS allows for the precise analysis of isotopic abundance ratios. By comparing the measured isotopic pattern of a metabolite to its theoretical pattern, researchers can verify the incorporation of the ¹³C label and quantify its enrichment with high confidence. nih.govjuniperpublishers.com In one study, L-Cystine (3,3-¹³C₂) was used as an internal standard in a high-resolution metabolomics assessment of human serum, where its detection across multiple analytical platforms validated the method's robustness. nih.gov

Table 2: Accurate Mass Measurements via HRMS

CompoundAdductTheoretical m/zObserved m/z RangeReference
L-Cystine[M+H]⁺241.0314241.0287–241.0335 nih.gov
L-Cystine (3,3-¹³C₂)[M+H]⁺243.0381243.0354–243.0402 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to MS, providing detailed information about the chemical environment and connectivity of atoms within a molecule.

¹³C NMR for Positional Isotopomer Analysis and Metabolic Kinetics

¹³C NMR spectroscopy directly detects the ¹³C nuclei, making it a powerful tool for positional isotopomer analysis. mdpi.comckisotopes.com When L-Cystine (3,3-¹³C₂) is metabolized, the specific location of the ¹³C label can be tracked in downstream products. For example, in a study monitoring glutathione biosynthesis in hepatoma cells, the introduction of L-Cystine (3,3-¹³C₂) led to a distinct signal at 39.1 ppm in the ¹³C NMR spectrum. mdpi.com

As the cells synthesized glutathione, a new, intense resonance corresponding to the ¹³C-labeled carbon in the cysteine residue of glutathione appeared at 25.8 ppm. mdpi.com This allows for unambiguous confirmation that the labeled carbons from cystine were incorporated into glutathione. Furthermore, by acquiring spectra over time, NMR can monitor metabolic kinetics in real-time. The rate of appearance of the labeled glutathione signal and the disappearance of the labeled cystine signal provide direct measurements of the metabolic flux and enzyme kinetics within intact, living cells. mdpi.com This technique has been used to observe glutathione depletion and repletion with a time resolution of under two minutes. mdpi.com

Multinuclear and Multidimensional NMR Experiments for Complex Metabolite Mixtures

The analysis of complex biological mixtures, such as cell extracts or biofluids, presents a significant challenge due to the sheer number of metabolites and the resulting spectral overlap in standard one-dimensional (1D) NMR spectra. researchgate.netnih.gov The use of 13C-labeled compounds, including L-Cystine (3,3'-13C2), in conjunction with multinuclear and multidimensional NMR techniques, offers a robust solution to this problem. researchgate.netplos.org

Two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone of this approach. researchgate.netnih.gov By correlating the chemical shifts of directly bonded 1H and 13C nuclei, the HSQC experiment disperses the crowded proton signals into a second dimension, greatly enhancing resolution. researchgate.netnih.gov The low natural abundance of 13C (approximately 1.1%) means that without isotopic enrichment, acquiring such spectra can be time-consuming. unl.edutum.de However, the introduction of 13C-labeled metabolites like L-Cystine (3,3'-13C2) significantly boosts the signal-to-noise ratio, making these experiments more feasible and informative. plos.org

For even more complex mixtures, three-dimensional (3D) NMR experiments, such as the HCCH-COSY, can be employed. plos.org These experiments establish correlations between protons through the 13C-13C bonds, providing unambiguous assignments of signals belonging to specific metabolites within a complex background. plos.org The ability to perform such experiments is almost entirely dependent on efficient 13C labeling, as the natural probability of two adjacent 13C atoms is extremely low. plos.orgcambridge.org

Researchers have successfully utilized these techniques to identify and quantify numerous metabolites simultaneously in extracts from various organisms. plos.org For instance, in studies of the invertebrate animal model Bombyx mori (silkworm), stable isotope labeling combined with 2D and 3D NMR allowed for the systematic detection and assignment of over 450 HSQC peaks, providing a coarse-grained view of metabolic pathway activity during different developmental stages. plos.org

Key NMR Experiments for Analyzing 13C-Labeled Metabolite Mixtures:

NMR Experiment Dimensionality Information Gained Advantage of 13C Labeling
1H-13C HSQC2DCorrelates directly bonded 1H and 13C nuclei, resolving signal overlap. researchgate.netnih.govSignificantly increases signal intensity, reducing experiment time and enabling detection of low-concentration metabolites. plos.org
13C-13C INADEQUATE2DEstablishes direct 13C-13C connectivities, revealing the carbon skeleton of a molecule. acs.orgEssential for detecting through-bond correlations, as natural abundance is too low. acs.org
HCCH-COSY3DCorrelates proton signals through the 13C backbone, aiding in the unambiguous assignment of complex spin systems. plos.orgMakes the experiment feasible by ensuring a high prevalence of 13C-13C bonds. plos.org

Applications in Biomolecular NMR for Labeled Protein Production and Structural Studies

The use of L-Cystine (3,3'-13C2) and other isotopically labeled amino acids is fundamental to modern biomolecular NMR spectroscopy for determining the three-dimensional structure and dynamics of proteins. shoko-sc.co.jpckisotopes.com By incorporating amino acids with 13C and 15N isotopes into a protein, researchers can utilize a suite of powerful triple-resonance NMR experiments (e.g., HNCA, HNCO) to assign the backbone and side-chain resonances of the protein. nih.gov

Once the resonances are assigned, structural information can be derived from Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space, and from the analysis of chemical shifts, which are sensitive to the local secondary and tertiary structure. nih.govnih.gov The specific labeling of L-Cystine at the Cβ position (the 3 and 3' carbons) is particularly valuable. The 13Cβ chemical shift is a sensitive indicator of the redox state of the cysteine residue, allowing researchers to distinguish between reduced cysteine and oxidized cystine (forming a disulfide bond). nih.gov This is crucial, as disulfide bonds are often vital for protein stability and function. nih.gov

The incorporation of L-Cystine (3,3'-13C2) also aids in studying proteins that are difficult to analyze, such as membrane proteins or large macromolecular complexes. ckisotopes.comchemie-brunschwig.ch Isotope labeling can enhance sensitivity and allow for the use of specialized NMR techniques designed to overcome the challenges associated with large protein size and slow molecular tumbling. ckisotopes.comchemie-brunschwig.ch

Integration of Multi-Omics Data with Isotopic Tracing for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of cellular physiology, data from a single analytical platform is often insufficient. The integration of isotopic tracing data, obtained using compounds like L-Cystine (3,3'-13C2), with other "omics" datasets (e.g., proteomics, transcriptomics) provides a much more powerful approach. mit.eduresearchgate.net This multi-omics strategy allows researchers to connect changes in gene expression and protein levels with alterations in metabolic fluxes, revealing how cellular networks are regulated in response to various stimuli or disease states. researchgate.net

Isotopic tracing with 13C-labeled substrates is the core of metabolic flux analysis (MFA), a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. mit.edu By feeding cells a 13C-labeled nutrient like L-Cystine (3,3'-13C2) or, more commonly, 13C-glucose, and then measuring the resulting 13C labeling patterns in downstream metabolites (often protein-bound amino acids) using NMR or mass spectrometry, researchers can deduce the relative activities of different metabolic pathways. tum.demit.eduresearchgate.net

For example, studies on colorectal cancer cells have used 13C2-labeled cystine to trace its uptake and subsequent metabolism. nih.gov This revealed that these cancer cells actively import both cystine and its reduced form, cysteine, to maintain intracellular levels, highlighting a metabolic dependency that could be a potential therapeutic target. nih.gov By combining this metabolic data with transcriptomic analysis, which can identify the upregulation of specific amino acid transporters, a more complete picture of the metabolic reprogramming in cancer emerges. nih.gov

Similarly, in studies of the bacterium Lactococcus lactis, 13C-MFA was combined with analysis of proteinogenic amino acids to understand how the bacterium adapts its central carbon metabolism in response to environmental stresses like changes in temperature and agitation. researchgate.net This integrated approach revealed significant flux changes in the pentose (B10789219) phosphate (B84403) pathway and serine metabolism, suggesting an increased demand for NADPH under stress conditions. researchgate.net Such systems-level insights are crucial for metabolic engineering and optimizing industrial fermentation processes. researchgate.net

The "deep labeling" method, which uses a custom medium with a wide array of 13C-labeled nutrients, allows for the unbiased profiling of active and inactive metabolic pathways. nih.gov This approach, when coupled with high-resolution mass spectrometry, can identify hundreds of metabolites and their labeling patterns, providing a global snapshot of cellular metabolism that can be integrated with other omics data to build comprehensive models of cellular function. nih.gov

L Cystine 3,3 13c2 in the Study of Metabolic Pathways

Sulfur Amino Acid Metabolism Research

L-Cystine (3,3-¹³C2) is instrumental in dissecting the complex and interconnected pathways of sulfur-containing amino acids, primarily focusing on the metabolic fates of cysteine and methionine.

Elucidation of Cysteine and Methionine Cycles

The methionine cycle is a critical metabolic hub that provides the methyl group for numerous methylation reactions and is intricately linked to cysteine biosynthesis. L-Cystine (3,3-¹³C2) allows researchers to trace the conversion of cysteine back to methionine, a process that is less direct than the forward pathway but crucial for maintaining metabolic balance under specific physiological conditions. Studies utilizing stable isotopes have helped to quantify the flux through these cycles, revealing how cells adapt to varying dietary intakes of methionine and cysteine. scholaris.ca For example, research has shown that in the absence of dietary cysteine, the body's reliance on the methionine cycle to produce cysteine increases significantly. scholaris.ca

Glutathione (B108866) (GSH) Homeostasis and Biosynthesis Investigations

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of cellular antioxidant defense. acs.orgpnas.orgresearchgate.net The availability of cysteine is often the rate-limiting factor for its synthesis. pnas.orgmdpi.com

Tracer Studies of Glutathione Synthesis and Turnover Kinetics

L-Cystine (3,3-¹³C2) serves as a powerful tracer to measure the synthesis and turnover rates of glutathione. nih.gov Upon cellular uptake, L-Cystine (3,3-¹³C2) is reduced to two molecules of L-Cysteine (3-¹³C), which are then incorporated into glutathione. nih.govbiorxiv.org By monitoring the appearance of ¹³C-labeled glutathione over time, researchers can calculate the fractional and absolute synthesis rates of this vital antioxidant. pnas.orgpnas.org

For instance, a study on healthy adults showed that a diet free of sulfur amino acids significantly slowed the rate of whole blood glutathione synthesis, demonstrating the direct impact of dietary cysteine availability on glutathione homeostasis. pnas.org In another study involving septic pediatric patients, the use of L-[1-¹³C]cysteine as a tracer revealed that while plasma cysteine flux was increased, the absolute rates of glutathione synthesis in whole blood were significantly decreased compared to controls, indicating a dysregulation in glutathione metabolism during critical illness. researchgate.net

Table 1: Glutathione Synthesis Rates Under Different Conditions

ConditionTracer UsedFractional Synthesis Rate (day⁻¹)Absolute Synthesis Rate (µmol·L⁻¹·day⁻¹)Whole Blood GSH (µM)Reference
Healthy Adults (Adequate SAA Diet)L-[1-¹³C]cysteine0.65 ± 0.13747 ± 2161142 ± 243 pnas.orgpnas.org
Healthy Adults (SAA-Free Diet)L-[1-¹³C]cysteine0.49 ± 0.13579 ± 1351216 ± 162 pnas.orgpnas.org
Septic Pediatric PatientsL-[1-¹³C]cysteineNot Reported368 ± 156665.4 ± 194 researchgate.net
Control Pediatric PatientsL-[1-¹³C]cysteineNot Reported909 ± 2721059 ± 334 researchgate.net

Analysis of Glutathione Precursor Utilization and Regulation

L-Cystine (3,3-¹³C2) is crucial for understanding how cells utilize and regulate the uptake of glutathione precursors. Cells import cystine primarily through the cystine/glutamate antiporter, system xc-. biorxiv.orgmdpi.com Once inside the cell, cystine is reduced to cysteine, which then becomes available for protein and glutathione synthesis. biorxiv.orgmdpi.com Studies using labeled cystine have shown that this transport system is a key regulatory point. For example, research has demonstrated that inducing Nrf2, a transcription factor that regulates antioxidant response, can increase the expression of system xc- and enhance cystine uptake, thereby boosting glutathione levels. mdpi.com

Furthermore, investigations have revealed that under certain stress conditions, such as exposure to nitric oxide donors, the uptake of L-cystine is significantly elevated, which correlates with an increase in intracellular glutathione levels and the expression of the rate-limiting enzyme in its synthesis, γ-glutamylcysteine synthetase. nih.gov This highlights a coordinated cellular response to maintain redox homeostasis by upregulating both the supply of the precursor cysteine and the enzymatic machinery for glutathione synthesis.

Redox Biology and Oxidative Stress Mechanisms

L-Cystine (3,3-¹³C2) is a valuable tool for investigating the complex interplay between metabolic pathways and cellular redox status. The balance between reduced and oxidized forms of cysteine and glutathione is central to redox signaling and the cellular response to oxidative stress. mdpi.comatamanchemicals.com

By tracing the fate of L-Cystine (3,3-¹³C2), researchers can gain insights into how cells manage oxidative challenges. For instance, L-cystine itself can induce the expression of Nrf2, a master regulator of antioxidant responses, leading to the upregulation of a battery of protective genes. mdpi.com This induction appears to be dependent on the Keap1 protein, a sensor of oxidative stress. mdpi.com The use of labeled cystine can help to quantify the extent to which exogenous cystine contributes to the intracellular cysteine pool and subsequently to the synthesis of glutathione, which is a primary defense against reactive oxygen species (ROS). mdpi.commdpi.com Studies have shown that L-cystine treatment can reduce ROS generation and protect cells from oxidant-induced apoptosis, and the use of isotopic tracers can help to elucidate the precise metabolic shifts that underlie this protective effect. mdpi.com

Role in Cellular Antioxidant Defense Systems

L-Cystine is a critical precursor for the synthesis of glutathione (GSH), a primary antioxidant in most living cells. chemimpex.combiorxiv.org Cells import L-cystine from the extracellular environment, reduce it to two molecules of L-cysteine, which then serve as a key substrate for GSH synthesis. biorxiv.orghimedialabs.com The availability of cysteine is often the rate-limiting step in this process. himedialabs.compnas.org

By introducing L-Cystine (3,3-13C2) into cell culture media, researchers can directly trace its uptake and incorporation into the glutathione pool. nih.gov For instance, studies in JM-1 hepatoma cells using ¹³C NMR spectroscopy have demonstrated the ability to monitor the conversion of labeled cystine into ¹³C-labeled glutathione in real-time. nih.gov This allows for the direct detection of glutathione biosynthesis and its subsequent depletion under conditions of oxidative stress. nih.gov Such experiments are crucial for understanding how cells maintain their antioxidant capacity and respond to various stressors. medchemexpress.com

Tracing Redox Potential Dynamics (e.g., Cysteine/Cystine Couple)

The ratio of reduced cysteine to oxidized cystine (Cys/CySS) in biological fluids like plasma is a critical indicator of the cellular redox environment and a biomarker for oxidative stress. nih.gov An oxidized environment is associated with various age-related diseases. nih.gov L-Cystine (3,3-13C2) serves as an essential internal standard in advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentrations of both cysteine and cystine. nih.gov

A study comparing plasma from younger and older adults demonstrated the utility of this approach. By using [3,3'-¹³C₂]-Cystine as a standard, researchers found that the Cys/CySS redox potential was significantly more oxidized in older adults, highlighting age-related changes in redox homeostasis. nih.gov This precise measurement is vital for investigating the role of oxidative stress in disease pathogenesis.

Table 1: Redox Potential in Young vs. Older Adults

Analyte Younger Adults (mean ± SE) Older Adults (mean ± SE) p-value
Cys/CySS Redox Potential (E_h_) -61.0 ± 2.2 mV -84.6 ± 2.9 mV <0.01
GSH/GSSG Redox Potential (E_h_) -121.2 ± 4.4 mV -155.1 ± 4.2 mV <0.01

Data sourced from a study on plasma redox potential. nih.gov

Protein and Peptide Dynamics Research

Cysteine residues are integral to protein structure and function. The ability to trace the incorporation of labeled cysteine derived from L-Cystine (3,3-13C2) provides deep insights into the lifecycle of proteins.

Measurement of Protein Synthesis Rates

Stable isotope tracers are fundamental to measuring the rates of protein synthesis in vivo. chemie-brunschwig.cheurisotop.com By administering L-Cystine (3,3-13C2) and subsequently measuring the enrichment of ¹³C-cysteine in proteins isolated from tissues like muscle or liver, scientists can calculate the fractional synthesis rate of specific proteins or the entire proteome. chemie-brunschwig.ch This methodology allows for the investigation of how various physiological states, such as feeding, fasting, or disease, affect protein metabolism in otherwise inaccessible tissues. chemie-brunschwig.ch

Investigations into Protein Turnover and Degradation

Protein turnover represents the dynamic balance between protein synthesis and degradation. eurisotop.com L-Cystine (3,3-13C2) is used in metabolic labeling studies to quantify the dynamics of this process. chemie-brunschwig.ch After introducing the labeled amino acid, the rate at which the ¹³C label is incorporated into and disappears from the proteome can be measured. This provides a comprehensive view of protein turnover rates, which is crucial for understanding cellular maintenance, adaptation, and the pathogenesis of diseases associated with altered protein homeostasis. chemie-brunschwig.ch

Studies of Post-Translational Modifications Involving Cysteine Residues

Cysteine residues are subject to various post-translational modifications (PTMs), the most common of which is the formation of disulfide bonds. These bonds are critical for the proper folding and stability of many secreted and membrane-bound proteins. himedialabs.com While direct studies citing L-Cystine (3,3-13C2) for PTM analysis are specific, the principles of isotope tracing apply. By tracking the incorporation of ¹³C-cysteine into proteins, researchers can study the dynamics of disulfide bond formation and breakage, which are key regulatory events in protein function and cellular signaling.

Energy Metabolism and Anabolic Pathways Connections

Cysteine metabolism is intricately linked to central energy and anabolic pathways. Beyond its role in protein and glutathione synthesis, cysteine is a precursor for essential molecules like coenzyme A, which is vital for the tricarboxylic acid (TCA) cycle and fatty acid metabolism. nih.gov

Table 2: Key Compounds Mentioned

Compound Name Abbreviation/Synonym
L-Cystine (3,3-13C2) [3,3'-¹³C₂]-Cystine
L-Cysteine Cys
L-Cystine Cystine, CySS
Glutathione GSH
Glutathione Disulfide GSSG
Coenzyme A CoA
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) NADP+
Reduced nicotinamide adenine dinucleotide phosphate NADPH
Ribose-5-phosphate (B1218738) R5P
Glucose-6-phosphate G6P
Glucose-6-phosphate dehydrogenase G6PD
6-phosphogluconolactonase PGLS
Phosphogluconate dehydrogenase PGD
Cycloheximide CHX

Links to Glycolysis and the Oxidative Pentose (B10789219) Phosphate Pathway (PPP)

Cystine metabolism is intricately linked to central carbon metabolism, particularly the oxidative pentose phosphate pathway (PPP). The PPP runs parallel to glycolysis and is a major source of NADPH, a crucial reductant for biosynthetic processes and for maintaining redox homeostasis. asm.org The import of cystine and its subsequent reduction to two molecules of cysteine is an NADPH-dependent reaction. nih.gov This creates a direct demand for NADPH, which stimulates the flux of glucose through the oxidative PPP. nih.gov

Research in cancer cells has demonstrated that overexpression of the cystine transporter SLC7A11, which increases cystine uptake, leads to a corresponding increase in the levels of PPP metabolites, such as 6-phospho-gluconate (6PG). nih.gov This metabolic rewiring diverts glucose-6-phosphate from glycolysis into the PPP to regenerate NADPH. nih.gov Studies using glucose tracers like [1,2-13C2]-glucose have confirmed an increased flux through the oxidative PPP in cells with high cystine uptake. asm.orgnih.gov

Furthermore, cellular adaptation to cystine limitation stress has also been shown to upregulate the oxidative PPP. nih.gov This adaptation promotes a switch from mitochondrial oxidative phosphorylation to glycolytic metabolism and enhances glucose flux into the PPP. nih.gov Tracing studies with L-Cystine (3,3-13C2) allow for the direct investigation of how cystine availability modulates this critical metabolic node, quantifying its impact on NADPH production and the shunting of glucose between glycolysis and the PPP.

Intermediary Metabolism in Nucleotide and Fatty Acid Synthesis

The metabolic shift towards the oxidative PPP, driven by cystine availability, has significant consequences for anabolic pathways, including the de novo synthesis of nucleotides and fatty acids. nih.gov The PPP serves two primary anabolic functions: it produces ribose-5-phosphate (R5P), the sugar backbone of purine (B94841) and pyrimidine (B1678525) nucleotides, and it generates the NADPH required for the reductive biosynthesis of fatty acids. nih.govbiorxiv.org

Studies have shown that adapting to cystine-limited conditions results in an upregulation of the OxPPP, which in turn activates the synthesis of both nucleotides and fatty acids to support cell proliferation. nih.gov Isotope tracing with universally labeled glucose ([U-13C]-glucose) has shown increased labeling in PPP metabolites like R5P and nucleotides such as IMP and UMP in cells adapted to cystine limitation. nih.gov

The NADPH generated via the PPP is a key cofactor for fatty acid synthase (FAS), the enzyme complex responsible for building fatty acid chains. nih.gov The increased PPP flux promoted by cystine uptake directly supports lipogenesis by providing this essential reducing equivalent. nih.gov By using L-Cystine (3,3-13C2), researchers can dissect the chain of events from cystine uptake to its influence on the metabolic flux directed towards the synthesis of these essential macromolecules. This provides a clearer picture of how a single amino acid can influence major anabolic hubs within the cell.

Tracing Biosynthesis of Other Specific Metabolites and Natural Products

Beyond central carbon metabolism, L-Cystine (3,3-13C2) is an invaluable tool for tracing the incorporation of cysteine's carbon skeleton into a diverse array of specialized metabolites and complex natural products.

Formation of Thiazolidine (B150603) Derivatives in Protozoan Metabolism

In the enteric protozoan parasite Entamoeba histolytica, L-cysteine plays a crucial role in growth, survival, and protection against oxidative stress. nih.govwikipedia.org This parasite requires a high concentration of L-cysteine for cultivation, and its metabolic fate has been a subject of investigation. nih.govwikipedia.org

Using stable-isotope-labeled L-cysteine ([U-13C3, 15N]l-cysteine), researchers have elucidated a unique metabolic pathway where cysteine is rapidly metabolized into several previously unknown compounds. nih.govwikipedia.org These were identified as thiazolidine derivatives, which are condensation products of L-cysteine with various aldehydes. nih.govwikipedia.org These derivatives serve as a storage form of L-cysteine, which can be liberated by enzymatic degradation, and they also help protect the cell by scavenging reactive aldehydes and reducing reactive oxygen species (ROS). nih.govwikipedia.org

Table 1: Thiazolidine Derivatives Formed from L-Cysteine in E. histolytica nih.govwikipedia.org
MetaboliteAbbreviationDescription
Thiazolidine-4-carboxylic acidT4CCondensation product of L-cysteine and formaldehyde.
2-methyl thiazolidine-4-carboxylic acidMT4CCondensation product of L-cysteine and acetaldehyde.
2-ethyl-thiazolidine-4-carboxylic acidET4CCondensation product of L-cysteine and propionaldehyde.

Incorporation into Complex Natural Product Biosynthesis Pathways

Cysteine is a fundamental building block for a wide range of complex natural products, particularly those containing sulfur. nih.gov Its incorporation is central to the biosynthesis of famous antibiotics and potent mycotoxins. Tracing studies with labeled cysteine, such as L-Cystine (3,3-13C2), are essential for confirming biosynthetic pathways and understanding the enzymatic machinery involved. nih.gov

A primary example is the biosynthesis of penicillin by the fungus Penicillium rubens. wikipedia.org The core structure of penicillin is formed from three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. uniprot.orgnih.gov These are condensed into a tripeptide intermediate, LLD-ACV, which is then oxidatively cyclized by the enzyme isopenicillin N synthase to form the characteristic β-lactam and thiazolidine rings of the penicillin scaffold. wikipedia.orguniprot.org

Another important class of sulfur-containing natural products is the epipolythiodioxopiperazines (ETPs), such as gliotoxin, produced by fungi like Aspergillus fumigatus. asm.orgvuw.ac.nz These molecules are characterized by a disulfide-bridged diketopiperazine ring, which is essential for their potent biological activities. vuw.ac.nz The biosynthesis of this core structure relies on the incorporation of cysteine, which provides the crucial sulfur atoms. nih.gov Isotope tracing studies are fundamental to unraveling the complex enzymatic steps that lead to the formation of these intricate molecules. asm.org

Table 2: Cysteine as a Precursor in Natural Product Biosynthesis
Natural ProductProducing Organism (Example)Precursors Including CysteineKey Structural Feature from Cysteine
Penicillin GPenicillium rubensL-α-aminoadipic acid, L-cysteine, L-valine uniprot.orgnih.govThiazolidine ring wikipedia.org
GliotoxinAspergillus fumigatusL-phenylalanine, L-serine (which can be derived from cysteine) or direct cysteine incorporation asm.orgnih.govDisulfide-bridged diketopiperazine ring vuw.ac.nz

Investigation of Cellular and Biological Processes Using L Cystine 3,3 13c2

Cellular Growth and Proliferation Studies

The amino acid cystine is crucial for the growth and survival of many cell types, particularly cancer cells, which often exhibit an increased demand for it to support rapid proliferation and combat oxidative stress. biorxiv.orgnih.gov While technically a non-essential amino acid, many cancer cells become dependent on obtaining cystine from their external environment. nih.gov The use of L-Cystine (3,3-¹³C₂) in metabolic tracing studies has been instrumental in quantifying this dependency and understanding its role in tumor biology.

Research on colorectal cancer (CRC) has utilized ¹³C₂-labeled cystine to investigate the sources of intracellular cysteine, a key building block for proteins and the major antioxidant glutathione (B108866). nih.gov By culturing CRC cells in a medium containing ¹³C₂-cystine, researchers can track the labeled carbons as they are incorporated into the cellular cysteine pool. nih.gov In these studies, intracellular cysteine became labeled as ¹³C₁-cysteine (M+1) after the disulfide bond of the imported ¹³C₂-cystine was reduced. nih.gov These experiments demonstrated that CRC cells actively import exogenous cystine to maintain the high intracellular cysteine levels necessary to support their survival and growth. nih.gov The inhibition of cystine uptake has been shown to significantly reduce the proliferation rates of cancer cells, highlighting its critical role in tumorigenesis. nih.gov

Table 1: Illustrative Results of L-Cystine (3,3-¹³C₂) Tracing in Cancer Cell Lines This table is for illustrative purposes based on findings described in the text.

Cell LineExperimental ConditionKey Finding from ¹³C₂-Cystine TracingImplication
HCT116 (Colorectal Cancer)Culture with 100 µM ¹³C₂-cystineSignificant labeling of the intracellular cysteine pool observed. nih.govDemonstrates active uptake of exogenous cystine to fuel cellular needs. nih.gov
DLD1 (Colorectal Cancer)Culture with 100 µM ¹³C₂-cystineConfirmed that imported cystine is a major source of intracellular cysteine. nih.govSupports the hypothesis that cystine import is critical for CRC growth. nih.gov

Nutrient Sensing and Amino Acid Transporter Research

Cells sense and acquire extracellular nutrients like cystine through specialized transporter proteins embedded in the cell membrane. L-Cystine (3,3-¹³C₂) is a key tool for studying the function and regulation of these transporters. nih.govescholarship.org The primary transporter responsible for cystine uptake in many cells is system xc⁻, a cystine/glutamate antiporter composed of two subunits: the light chain xCT (encoded by the SLC7A11 gene) and the heavy chain 4F2hc (encoded by the SLC3A2 gene). biorxiv.orgnih.gov This system imports one molecule of cystine while exporting one molecule of glutamate.

Stable isotope tracing with L-Cystine (3,3-¹³C₂) allows for the direct measurement of the activity of system xc⁻ and other amino acid transporters. nih.govescholarship.org For instance, studies in colorectal cancer have used ¹³C₂-cystine to confirm that CRC cells rely on transporters to import the necessary cystine from their surroundings. nih.gov A schematic diagram of this process shows exogenous ¹³C₂-cystine being taken up through various transporters, including system xc⁻. nih.gov By knocking down the genes for these transporters, such as SLC7A11, researchers observed a marked decrease in both intracellular cysteine levels and cell proliferation, directly linking transporter function to cell growth. nih.gov These findings pinpoint amino acid transporters as critical mediators of cystine-dependent cellular processes.

Table 2: Key Transporters Involved in Cystine Metabolism

Transporter System/ProteinGene(s)FunctionRelevance to ¹³C₂-Cystine Research
System xc⁻SLC7A11, SLC3A2Imports L-cystine in exchange for glutamate. biorxiv.orgnih.govIts activity can be directly measured by tracking the uptake of ¹³C₂-cystine. nih.gov
Alanine-Serine-Cysteine Transporter 2 (ASCT2)SLC1A5Transports neutral amino acids including cysteine. nih.govKnockdown impairs CRC growth, indicating its role in supplying cysteine precursors. nih.gov
CystinosinCTNSTransports cystine out of lysosomes. hmdb.caEssential for recycling lysosomally degraded cystine back to the cytoplasm. hmdb.ca

Cellular Adaptation to Environmental Stress Conditions (e.g., nutrient limitation, hypoxia)

Cancer cells must adapt to harsh microenvironments characterized by nutrient limitation and low oxygen levels (hypoxia). biorxiv.org Cystine availability is often limited in solid tumors, creating a significant metabolic stress that cells must overcome to survive and proliferate. biorxiv.orgbiorxiv.org L-Cystine (3,3-¹³C₂) serves as a powerful probe to investigate the metabolic reprogramming that allows cells to adapt to these stressful conditions. escholarship.org

Studies on pancreatic ductal adenocarcinoma (PDAC) show that cancer cells can adapt to chronic cystine limitation stress (CLS). biorxiv.orgbiorxiv.org This adaptation involves significant metabolic reprogramming to support continued growth. biorxiv.org In colorectal cancer, hypoxia has been shown to upregulate the expression of cystine and cysteine transporters. nih.gov Using ¹³C₂-cystine as a tracer, researchers have demonstrated that under hypoxic conditions, cancer cells enhance their capacity to import cystine from the environment to maintain intracellular cysteine levels for antioxidant defense and survival. nih.gov

Furthermore, L-cystine itself can act as a signaling molecule that induces a protective response against oxidative stress. It activates the Nrf2 transcription factor, a master regulator of antioxidant responses. medchemexpress.commdpi.com This induction helps protect cells from damage by reducing reactive oxygen species (ROS). mdpi.com Therefore, tracing with L-Cystine (3,3-¹³C₂) provides critical insights into the dual role of cystine as both a vital metabolite and a trigger for adaptive stress responses.

Table 3: Cellular Responses to Cystine-Related Stress This table is for illustrative purposes based on findings described in the text.

Stress ConditionCellular AdaptationRole of ¹³C₂-Cystine Tracing
Cystine LimitationMetabolic reprogramming to support nucleotide and fatty acid synthesis. biorxiv.orgbiorxiv.orgHelps elucidate the alternative metabolic pathways activated when cystine is scarce.
HypoxiaUpregulation of cystine/cysteine transporters (e.g., SLC7A11, SLC1A5). nih.govQuantifies the increased uptake of exogenous cystine under low-oxygen conditions. nih.gov
Oxidative StressActivation of the Nrf2 antioxidant response pathway. mdpi.comConfirms that imported cystine is used for glutathione synthesis, a key Nrf2-regulated process.

Enzymatic Kinetics and Substrate Specificity of Cystine/Cysteine-Related Enzymes

Understanding the flow of metabolites through biochemical pathways requires detailed knowledge of enzyme kinetics and specificity. Stable isotope tracers like L-Cystine (3,3-¹³C₂) are essential for metabolic flux analysis, which quantifies the rates of metabolic reactions. By introducing a labeled substrate into a biological system, scientists can follow the appearance of the label in downstream products, revealing the activity and connectivity of metabolic networks. nih.gov

For example, studies on the metabolism of the parasite Entamoeba histolytica used stable-isotope-labeled cysteine to trace its metabolic fate. nih.gov In such experiments, the labeled cysteine was rapidly converted into various metabolites, including L-cystine, allowing researchers to monitor the turnover of the intracellular cysteine/cystine pool. nih.gov This approach can precisely measure the flux of cystine into various pathways, such as its reduction to cysteine, its incorporation into glutathione, or its transamination by enzymes like glutamine transaminase. nih.govnih.gov

A bovine kidney transaminase has been identified that actively processes L-cystine and related sulfur-containing amino acids. nih.gov The enzymatic products from this transamination can spontaneously cyclize to form unique imino acids. nih.gov Using L-Cystine (3,3-¹³C₂) in such a system would enable researchers to definitively trace the carbon backbone from cystine to these cyclized products, confirming the reaction mechanism and determining the kinetic parameters of the enzyme with high accuracy.

Table 4: Tracing the Metabolic Fate of Cystine This table is for illustrative purposes based on findings described in the text.

PrecursorEnzymatic ProcessLabeled Product(s)Research Application
L-Cystine (3,3-¹³C₂)ReductionL-Cysteine (3-¹³C₁)Measuring the rate of cystine reduction to cysteine. nih.gov
L-Cystine (3,3-¹³C₂)Transamination¹³C-labeled ketimines/imino acidsStudying the kinetics and substrate specificity of transaminases. nih.gov
L-Cysteine (from ¹³C₂-Cystine)Glutathione Synthesis¹³C-labeled GlutathioneQuantifying the flux towards antioxidant production. nih.gov
L-Cysteine (from ¹³C₂-Cystine)Condensation with aldehydes¹³C-labeled thiazolidine (B150603) derivativesIdentifying novel metabolic pathways, as seen in E. histolytica. nih.gov

Theoretical and Computational Approaches in L Cystine 3,3 13c2 Research

Metabolic Flux Analysis (MFA) Algorithms and Applications

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.gov The use of ¹³C-labeled substrates, including L-Cystine (3,3-¹³C₂), is central to ¹³C-MFA, which experimentally determines metabolic fluxes by tracking the path of labeled carbon atoms through the network. sci-hub.seresearchgate.net

The general workflow of ¹³C-MFA involves several key steps:

Model Generation : A stoichiometric model of the relevant biochemical reaction network is constructed. This model contains all known reactions and pathways. sci-hub.seethz.ch

Tracer Experiment : Cells or organisms are cultured with a ¹³C-labeled substrate, such as L-Cystine (3,3-¹³C₂), until an isotopic and metabolic steady state is achieved. researchgate.net

Data Acquisition : The labeling patterns of intracellular metabolites, often protein-bound amino acids, are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

Flux Estimation : Computational algorithms are used to calculate the intracellular flux distribution that best explains the experimentally measured labeling patterns and other extracellular rates. sci-hub.senih.gov

Various algorithms are employed in MFA, each with specific applications. Flux Balance Analysis (FBA) is a constraint-based modeling approach that calculates flux distributions based on stoichiometric constraints and an assumed cellular objective, such as maximizing growth. frontiersin.org In contrast, ¹³C-MFA provides a more detailed and accurate picture by incorporating labeling data. The estimation of fluxes in ¹³C-MFA is an optimization problem aimed at minimizing the difference between simulated and measured labeling data. nih.gov Software packages like Metran, OpenFlux, and 13CFLUX are available to perform these complex calculations. nih.gov

Parallel labeling experiments, where different tracers are used in separate experiments under identical conditions, can significantly improve the precision and resolution of flux estimations. nih.govd-nb.info For instance, combining data from ¹³C-glucose and ¹³C-glutamine tracers can resolve fluxes in both upper and lower metabolism more effectively. d-nb.info Similarly, L-Cystine (3,3-¹³C₂) can be used to specifically probe pathways involving cysteine metabolism, such as glutathione (B108866) synthesis. nih.gov

Table 1: Comparison of Key Metabolic Flux Analysis Approaches

Approach Principle Input Data Output Key Application
Flux Balance Analysis (FBA) Solves a linear optimization problem based on stoichiometry and a defined biological objective (e.g., biomass production). frontiersin.org Stoichiometric network, uptake/secretion rates, objective function. A single optimal flux distribution. Predicting metabolic capabilities and gene essentiality at a genome-scale. ucsd.edu
¹³C-Metabolic Flux Analysis (¹³C-MFA) Fits a computational model to experimentally determined ¹³C labeling patterns of metabolites. sci-hub.se Stoichiometric network, ¹³C tracer, labeling data (MS/NMR), uptake/secretion rates. Absolute intracellular fluxes and confidence intervals. nih.gov Quantifying pathway activity and discovering novel metabolic routes. diva-portal.org
Isotopically Non-Stationary ¹³C-MFA (INST-MFA) Measures the transient incorporation of isotopes before an isotopic steady state is reached. researchgate.net Time-course labeling data, metabolite pool sizes, stoichiometric network. Fluxes in systems with slow turnover or under dynamic conditions. Analyzing autotrophic and photosynthetic metabolism. researchgate.net

Isotope Tracing Data Modeling and Interpretation

The data generated from isotope tracing experiments with L-Cystine (3,3-¹³C₂) requires careful modeling and interpretation to yield meaningful biological insights. biorxiv.org The primary data from mass spectrometry consists of mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopologue (molecules differing only in their isotopic composition) for a given metabolite. nih.gov

A crucial first step in data analysis is correcting the raw MIDs for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C). frontiersin.org This correction is essential for accurately determining the true extent of label incorporation from the tracer. nih.gov

Modeling the flow of isotopes through the metabolic network allows researchers to connect the measured MIDs to the underlying pathway fluxes. frontiersin.org The labeling pattern of a downstream metabolite is a direct consequence of the pathways that produced it and the labeling patterns of its precursors. For example, tracing the ¹³C atoms from L-Cystine (3,3-¹³C₂) into glutathione can quantify the flux of the glutathione synthesis pathway. nih.gov

Direct interpretation of labeling patterns can often provide qualitative or semi-quantitative insights without the need for full MFA. nih.gov This approach, known as ¹³C tracer analysis, can reveal:

Relative Pathway Activity : Comparing the abundance of different isotopologues can indicate the relative usage of converging metabolic pathways. nih.gov

Nutrient Contribution : The degree of label incorporation into a product molecule shows the contribution of the labeled nutrient to its synthesis.

Metabolic Reprogramming : Changes in labeling patterns between different conditions (e.g., normal vs. disease state) can highlight metabolic reprogramming. A study on colorectal cancer, for instance, used ¹³C₃-cysteine to demonstrate increased cysteine uptake and flux towards glutathione in tumor tissues. nih.gov

Table 2: Illustrative Examples of Isotope Labeling Pattern Interpretation

Tracer Observed Metabolite & Labeling Pattern Interpretation
[U-¹³C]-Glucose Citrate M+2 (two ¹³C atoms) Indicates glucose carbons entered the TCA cycle via pyruvate (B1213749) dehydrogenase. biorxiv.org
[U-¹³C]-Glucose Citrate M+3 (three ¹³C atoms) Suggests pyruvate entered the TCA cycle via pyruvate carboxylase, an anaplerotic reaction. biorxiv.org
[U-¹³C]-Glutamine Citrate M+5 (five ¹³C atoms) Indicates reductive carboxylation of α-ketoglutarate to produce citrate, a pathway active in some cancer cells. d-nb.info
¹³C₂-Cystine Cysteine M+1 (one ¹³C atom) Demonstrates the uptake of cystine and its reduction to cysteine. nih.gov
¹³C₃-Cysteine Glutathione (GSH) M+3 (three ¹³C atoms) Quantifies the flux from cysteine into the glutathione biosynthesis pathway. nih.gov

Network Analysis and Systems Biology Integration for Metabolic Pathways

The data derived from L-Cystine (3,3-¹³C₂) tracing and MFA can be integrated into a broader systems biology framework to understand how metabolic pathways are connected and regulated within the entire cell. fiveable.me Systems biology uses a holistic approach, representing the complexity of biological systems as networks of interacting components. ucsd.edufiveable.me

Metabolic networks are mathematical representations of the complete set of biochemical reactions within an organism. ucsd.edu These networks are constructed based on genomic and biochemical information. ethz.ch The structure, or topology, of these networks provides insights into their function and robustness. fiveable.menih.gov Key concepts in network analysis include:

Nodes and Edges : Nodes represent metabolites, and edges represent the biochemical reactions that convert one metabolite into another. fiveable.me

Hubs : These are highly connected nodes (metabolites) that play central roles in metabolism, such as ATP, pyruvate, and acetyl-CoA. fiveable.me

Modules : Groups of highly interconnected reactions that often correspond to specific metabolic pathways or cellular functions. fiveable.me

By mapping the quantitative flux data obtained from L-Cystine (3,3-¹³C₂) MFA onto these network models, researchers can analyze the system's properties on a global scale. frontiersin.org This integration helps to identify metabolic bottlenecks, predict the effects of genetic mutations, and understand how cells adapt their metabolism in response to environmental changes or disease. ethz.ch For example, flux data can be combined with transcriptomic or proteomic data to build more comprehensive models that link gene expression to metabolic function. nih.gov This multi-omics approach provides a powerful platform for generating and testing new hypotheses about cellular function and regulation. ethz.chucsd.edu

Table 3: Key Concepts in Network Analysis for Systems Biology

Concept Description Relevance to Metabolic Pathways
Network Reconstruction The process of assembling all known metabolic reactions of an organism into a coherent model based on genomic and biochemical data. ucsd.edu Provides the fundamental framework for all subsequent analysis, such as MFA.
Network Topology The structural arrangement of nodes and edges in the network, including properties like connectivity and path length. fiveable.me Determines the overall capabilities and constraints of the metabolic system.
Centrality Analysis Identifies the most important or influential nodes (metabolites) within the network based on their position and connections. fiveable.me Highlights key metabolites that are critical for network integrity and function.
Modularity The organization of the network into distinct, highly interconnected modules that often perform specific biological functions. fiveable.me Allows for the decomposition of complex networks into understandable functional units like glycolysis or the TCA cycle.
Structural Sensitivity Analysis A method to infer how metabolism reacts to perturbations and how it should be regulated based on network structure. ethz.ch Helps determine whether a cell uses metabolic or transcriptional regulation to adapt to changes.

Future Directions and Emerging Research Avenues for L Cystine 3,3 13c2 Studies

Expansion to More Complex Biological Systems and Disease Models

The utility of stable isotope tracers like L-Cystine (3,3-¹³C₂) is moving beyond simple 2D cell cultures to more physiologically relevant models that better recapitulate human biology. This shift is critical for translating basic research findings into clinically relevant outcomes. The application of isotopic tracers is necessary to understand pathway regulation and the metabolic mechanisms of disease. chromservis.eu

Future research will increasingly apply L-Cystine (3,3-¹³C₂) in advanced models such as 3D organoids, spheroids, and patient-derived xenografts. nih.gov These models offer a more accurate representation of tissue architecture, cell-cell interactions, and the tumor microenvironment. nih.gov For instance, tracing the metabolism of ¹³C-labeled cystine in colorectal cancer organoids can reveal how tumor cells reprogram sulfur amino acid pathways to support growth and survival. nih.gov In in vivo studies, administering L-Cystine (3,3-¹³C₂) to genetically engineered mouse models allows for the investigation of metabolic fluxes within a whole organism, providing a systemic view of how diseases like cancer or neurodegenerative disorders alter metabolic networks. nih.govmdpi.com Such studies are crucial for identifying metabolic liabilities in diseased cells that could be targeted therapeutically.

Development of Novel Analytical Methodologies with Enhanced Sensitivity and Spatiotemporal Resolution

Progress in the application of L-Cystine (3,3-¹³C₂) is intrinsically linked to advancements in analytical technology. chromservis.eu The development of novel analytical methods is a key driver for future research, enabling the detection and quantification of labeled metabolites with greater precision and in more complex contexts.

Recent advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) have significantly improved the ability to analyze metabolites. chromservis.eu Techniques like tandem mass spectrometry (MS/MS) are becoming essential for high-resolution quantification of metabolic fluxes by providing more detailed labeling information than conventional MS. frontiersin.org Future directions point towards the wider adoption of ultra-high-resolution mass spectrometers, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) instruments, which can resolve overlapping isotopologue peaks in complex samples like lipids. nih.gov

A particularly exciting frontier is the development of spatial metabolomics, which combines mass spectrometry imaging (MSI) with isotope tracing. researchgate.net This allows researchers to visualize the distribution of L-Cystine (3,3-¹³C₂) and its downstream metabolites within intact tissue sections, providing crucial spatial context to metabolic activity. researchgate.netlife-science-alliance.org Emerging techniques like ¹³C-SpaceM, which integrates imaging MS with microscopy, can even probe metabolic heterogeneity at the single-cell level, revealing how individual cells within a population differ in their metabolic activities. biorxiv.org

Integration with Advanced Systems Biology Approaches for Comprehensive Metabolic Mapping

To gain a holistic understanding of cellular function, data from L-Cystine (3,3-¹³C₂) tracing must be integrated with other "omics" datasets. Stable isotope tracers are a cornerstone of systems biology, providing the dynamic data necessary to move beyond static snapshots of metabolite concentrations. chromservis.euotsuka.co.jp

Future research will focus on integrating ¹³C metabolic flux analysis (¹³C-MFA) data with genomics, transcriptomics, and proteomics. ucl.ac.uknih.gov This multi-omics approach allows for the construction of comprehensive, condition-specific metabolic network models. mdpi.com For example, by combining L-Cystine (3,3-¹³C₂) tracing data with proteomic analysis of metabolic enzyme levels, researchers can build more accurate models of metabolic pathways. mdpi.com Software tools that facilitate the integration of different omic platforms are becoming increasingly sophisticated, enabling the visualization of enriched pathways and the identification of key regulatory nodes. nih.govresearchgate.net This integrated approach is essential for understanding how genetic mutations or changes in gene expression ultimately manifest as altered metabolic phenotypes in diseases. chemie-brunschwig.ch

Contribution to Understanding Fundamental Biochemical Mechanisms and Pathway Regulation

L-Cystine (3,3-¹³C₂) is a powerful tool for dissecting fundamental biochemical processes. Static measurements of metabolite levels can be misleading, as an accumulation could result from either increased production or decreased consumption. chromservis.eu Isotope tracers resolve this ambiguity by measuring dynamic pathway activities, or fluxes. chromservis.eu

A key area of future research is the use of L-Cystine (3,3-¹³C₂) to probe the regulation of sulfur amino acid metabolism and its connection to cellular redox homeostasis. Cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the cell's most abundant antioxidant. nih.govmoffitt.org By tracing the incorporation of ¹³C from L-Cystine (3,3-¹³C₂) into the GSH pool, researchers can directly measure the rate of GSH synthesis and turnover under various conditions, such as oxidative stress or nutrient deprivation. pnas.orgmdpi.com This is critical for understanding diseases associated with disrupted redox balance, including neurodegenerative disorders and cancer. nih.gov Furthermore, tracing studies can elucidate how cells obtain cysteine—whether through uptake of cystine, direct uptake of cysteine, or de novo synthesis via the transsulfuration pathway—and how these routes are regulated in different cell types and disease states. nih.govmoffitt.org

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing and characterizing L-Cystine (3,3-13C₂) in isotopic labeling studies?

  • Answer : Synthesis involves incorporating ¹³C isotopes at the 3,3 positions via enzymatic or chemical methods, such as reductive alkylation using ¹³C-labeled precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic incorporation at specific carbons and mass spectrometry (MS) to verify isotopic purity (>98%). Elemental analysis and X-ray crystallography can further validate structural integrity .

Q. Which analytical techniques are most reliable for validating isotopic purity and positional specificity in L-Cystine (3,3-13C₂)?

  • Answer : High-resolution ¹³C NMR is critical for confirming isotopic placement at the 3,3 positions, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies isotopic enrichment ratios. Isotope-ratio mass spectrometry (IRMS) provides complementary data on bulk isotopic composition. Cross-validation using these methods minimizes false positives in labeling efficiency .

Q. How does the stability of L-Cystine (3,3-13C₂) vary under common experimental conditions (e.g., pH, temperature)?

  • Answer : Stability studies should assess decomposition rates via accelerated aging tests. For example, thermal gravimetric analysis (TGA) identifies degradation temperatures (>260°C), while pH-dependent stability is evaluated using UV-Vis spectroscopy under physiological (pH 7.4) and acidic/alkaline conditions. Long-term storage at -20°C in inert atmospheres preserves isotopic integrity .

Advanced Research Questions

Q. How can L-Cystine (3,3-13C₂) be integrated into metabolic flux analysis to study cysteine metabolism in cancer cell models?

  • Answer : Design tracer experiments with time-course sampling (e.g., 0–24 hr) to track ¹³C incorporation into downstream metabolites like glutathione. Use compartmentalized flux models (e.g., INCA software) to quantify pathway activity. Normalize data to cell proliferation rates and account for isotopic dilution effects .

Q. What strategies resolve discrepancies in isotopic enrichment data between intracellular and extracellular cysteine pools?

  • Answer : Contradictions may arise from compartment-specific transport kinetics or sample processing artifacts. Mitigate by:

  • Synchronizing cell harvesting with quenching protocols (e.g., liquid nitrogen snap-freezing).
  • Applying correction factors for extracellular matrix interference via LC-MS/MS with isotopic internal standards .

Q. How can researchers optimize mass spectrometry parameters for detecting low-abundance ¹³C₂-labeled metabolites in complex biological matrices?

  • Answer : Use high-resolution orbitrap MS with electrospray ionization (ESI) in positive/negative mode. Optimize collision energy to fragment L-Cystine (3,3-13C₂) without losing isotopic specificity. Employ data-independent acquisition (DIA) for untargeted metabolomics to capture low-concentration intermediates .

Q. What experimental controls are essential when using L-Cystine (3,3-13C₂) to study redox homeostasis in neuronal cells?

  • Answer : Include:

  • Unlabeled L-Cystine controls to distinguish isotopic effects from biological variability.
  • Antioxidant-depleted cell lines (e.g., glutathione synthase knockouts) to isolate redox-specific responses.
  • Parallel experiments with ³⁴S-labeled cystine to decouple sulfur metabolism from carbon tracing .

Q. How should researchers address ethical and safety considerations in human studies involving ¹³C₂-labeled L-Cystine?

  • Answer : Submit protocols to ethics committees for approval, emphasizing:

  • Minimal ¹³C dosage (e.g., ≤1 mg/kg body weight) to avoid toxicity.
  • Radiation safety assessments (though ¹³C is non-radioactive).
  • Informed consent forms detailing potential risks of isotopic tracer administration .

Methodological Frameworks

  • PICO Framework : For metabolic studies:
    • Population : Cancer cell lines (e.g., HeLa).
    • Intervention : L-Cystine (3,3-13C₂) tracer administration.
    • Comparison : Unlabeled L-Cystine controls.
    • Outcome : ¹³C enrichment in glutathione .
  • FINER Criteria : Ensure feasibility by pre-testing isotopic stability in pilot experiments; novelty through comparison with existing ¹⁵N or ²H labeling studies .

Data Analysis Tools

  • Table 1 : Common Analytical Techniques for L-Cystine (3,3-13C₂)

    TechniqueApplicationKey Parameters
    ¹³C NMRPositional isotopic validationChemical shift (δ 35–45 ppm for C3)
    LC-MS/MSQuantificationMRM transitions (241→152 m/z)
    IRMSBulk isotopic ratioδ¹³C vs. VPDB standard

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.